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molecular formula C6H8N2 B7801623 2-Methylglutaronitrile CAS No. 28906-50-5

2-Methylglutaronitrile

Cat. No. B7801623
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06870038B2

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
14.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
68.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|

Inputs

Step One
Name
Quantity
0.04 mL
Type
reactant
Smiles
CNC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.02 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Step Three
Name
calcium acetate
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
Quantity
14.25 mL
Type
reactant
Smiles
CC(C#N)CCC#N
Name
Quantity
68.25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered (0.22 μm)
WAIT
Type
WAIT
Details
the reaction was complete in less than 2.5 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C#N)CCC#N
Name
Type
product
Smiles
[NH4+].C(#N)C(CCC(=O)[O-])C
Name
Type
product
Smiles
[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06870038B2

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
14.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
68.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|

Inputs

Step One
Name
Quantity
0.04 mL
Type
reactant
Smiles
CNC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.02 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Step Three
Name
calcium acetate
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
Quantity
14.25 mL
Type
reactant
Smiles
CC(C#N)CCC#N
Name
Quantity
68.25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered (0.22 μm)
WAIT
Type
WAIT
Details
the reaction was complete in less than 2.5 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C#N)CCC#N
Name
Type
product
Smiles
[NH4+].C(#N)C(CCC(=O)[O-])C
Name
Type
product
Smiles
[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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